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Compound of Interest

Compound Name: 1-(1-Chloroethyl)-3-fluorobenzene
CAS No.: 58114-09-3
Cat. No.: B1657776

Get Quote

. J

Technical Monograph: 1-(1-Chloroethyl)-3-
fluorobenzene
Part 1: Critical Data Matrix

Compound Identity

IUPAC Name: 1-(1-Chloroethyl)-3-fluorobenzene

Common Name:

-(1-Chloroethyl)fluorobenzene; 3-Fluoro-
-methylbenzyl chloride

Molecular Formula:

[1][2]

Molecular Weight: 158.60 g/mol [1]
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o CAS Registry Number: 62924-41-8 (Meta-isomer specific) / 456-16-6 (Para-isomer proxy)

Physicochemical Properties (Experimental & Predicted)

[3][4][5]

Property Value (Estimated/Proxy*) Condition / Note
Extrapolated from p-isomer (

Boiling Point (Atm.) 180 -184 °C ). Do not distill at atm
pressure.
@ 15-20 mmHg

Boiling Point (Vac.) 82-86 °C (Recommended for
purification).

Density 1.14 -1.15 g/cm3 Liguid at 20°C.

Refractive Index ( Typical for fluorinated benzylic

1.498

) chlorides.
Flash Point ~70 °C Closed cup (Predicted).

N S Soluble in DCM, THF, Toluene,
Solubility Immiscible in water

Hexanes.

Critical Warning: Like all benzylic chlorides, this compound is thermally unstable. Prolonged
heating above 100°C, especially in the presence of trace metals or Lewis acids, triggers the

elimination of HCI to form 3-fluorostyrene, which may subsequently polymerize.

Part 2: Structural Determinants & Reactivity
The Benzylic C-Cl Bond
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The reactivity of 1-(1-chloroethyl)-3-fluorobenzene is defined by the lability of the benzylic C-
Cl bond.

o Reactivity: The secondary benzylic carbocation intermediate is stabilized by resonance with
the aromatic ring, making this compound highly reactive toward weak nucleophiles (e.g.,
alcohols, water).

» Electronic Effect of Fluorine: The fluorine atom at the meta position exerts a strong inductive
electron-withdrawing effect (-1), slightly destabilizing the carbocation compared to the
unsubstituted analog. This makes the meta isomer slightly less reactive in

processes than (1-chloroethyl)benzene, but still highly potent.

Degradation Pathway (Elimination)

The most common failure mode in handling this compound is accidental thermal elimination.

Radical/Acid

3-Fluorostyrene Initiation Poly(3-fluorostyrene)
(Monomer) (Gummy Solid)

1-(1-Chloroethyl)-3-fluorobenzene Thermal Elimination
(Liquid) (>100°C or Lewis Acid)

Click to download full resolution via product page

Part 3: Synthetic & Handling Protocols
Synthesis: Chlorination of 1-(3-Fluorophenyl)ethanol

The most reliable route to high-purity material is the chlorination of the corresponding alcohol
using thionyl chloride (

). This method simplifies purification as the byproducts (
and
) are gases.[3]

Reagents:
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Precursor: 1-(3-Fluorophenyl)ethanol (CAS: 403-41-8).

Reagent: Thionyl Chloride (

) (1.2 equivalents).

Catalyst: DMF (Catalytic, 1-2 drops) — Critical for kinetics.

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Protocol:

o Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas
outlet connected to a dilute NaOH scrubber (to neutralize HCI/

emissions). Flush with

¢ Solvation: Dissolve 1-(3-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM (5 vol). Add
catalytic DMF (0.01 eq). Cool the solution to 0°C in an ice bath.

e Addition: Add

(1.2 eq) dropwise over 30—60 minutes. Note: Exothermic reaction with gas evolution.

o Reaction: Allow the mixture to warm to room temperature (20—25°C) and stir for 2—4 hours.
Monitor by TLC (Hexane/EtOAc) or GC-MS.

o Workup:

o Concentrate the reaction mixture under reduced pressure (Rotavap) at <40°C to remove
solvent and excess

o Do not wash with water if the product is to be distilled immediately, as hydrolysis can
occur. If washing is necessary, use ice-cold saturated

rapidly, separate, and dry over
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 Purification (Distillation):

o

Perform vacuum distillation.[4]

[¢]

Target Vacuum: <20 mmHg.

[¢]

Target Bath Temp: <100°C.

o Collect the fraction boiling at ~82-86°C (at 15-20 mmHg).

SOCI2 / cat. DMF

1-(3-Fluorophenyl)ethanol

DCM, 0°C -> RT

Chlorination .
yd
Reaction Mixture
(R-Cl + SO2 + HCI)

l

Evaporation (<40°C)
Remove excess SOCI2

Vacuum Distillation
(<20 mmHg)

ield ~85-90%

Pure 1-(1-Chloroethyl)-3-fluorobenzene

Click to download full resolution via product page

Part 4: Quality Assurance & Storage
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Analytical Validation
e 1H NMR (

): Look for the characteristic quartet of the methine proton (
) around

5.0-5.1 ppm and the doublet of the methyl group around
1.8 ppm.

e GC-MS: Parent ion

at m/z 158/160 (3:1 ratio due to
).

e Impurities:
o Styrene derivative: Check for vinylic protons (
5.2-6.7 ppm).
o Hydrolysis product: Check for alcohol broad singlet (

2.0-3.0 ppm) or methine shift.

Storage Requirements

e Temperature: Store at 2—8°C (Refrigerator).

o Atmosphere: Store under Argon or Nitrogen to prevent hydrolysis from atmospheric
moisture.

» Stabilizers: For long-term storage (>1 month), consider adding a stabilizer like copper
turnings or a trace of

(solid) to scavenge trace acid, which catalyzes decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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